molecular formula C9H14N2O B8522582 5-Isopropyl-6-methoxypyridin-3-amine

5-Isopropyl-6-methoxypyridin-3-amine

Cat. No.: B8522582
M. Wt: 166.22 g/mol
InChI Key: SNVQBHNXXVBCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-6-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methoxy-5-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,10H2,1-3H3

InChI Key

SNVQBHNXXVBCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Argon was bubbled through a slurry of potassium carbonate (4.45 g, 32.2 mmol), potassium isopropenyltrifluoroborate (3.18 g, 21.46 mmol), bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine) palladium dichloride (Aldrich, St. Louis, Mo., 0.152 g, 0.215 mmol), and 3-bromo-2-methoxy-5-nitropyridine (2.50 g, 10.73 mmol) in 50 mL dioxane and 20 mL water for 5 min. The reaction was sealed and heated to 80° C. for 1 h. The dark red reaction was cooled and partitioned between water and DCM. The aqueous layer was extracted with DCM 3 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo, to give a red solid, which was used without further purification. The solid was treated 10% palladium on carbon (50% water wet) (2.62 g, 2.464 mmol) and 75 mL MeOH and was fitted with hydrogen balloon and stirred rapidly for 3 h. The reaction was flushed with nitrogen, filtered through Celite® (diatomaceous earth), rinsing with 400 mL MeOH, and concentrated in vacuo to give 5-isopropyl-6-methoxypyridin-3-amine (1.81 g, 10.89 mmol, quantitative yield) as a brown oil. m/z (ESI, +ve ion) 167 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.51 (d, J=2.9 Hz, 1H), 6.94 (d, J=2.7 Hz, 1H), 3.90 (s, 3H), 3.13 (m, 1H), 1.14-1.22 (m, 6H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine) palladium dichloride
Quantity
0.152 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Argon was bubbled through a slurry of potassium carbonate (4.45 g, 32.2 mmol), potassium isopropenyltrifluoroborate (3.18 g, 21.46 mmol), bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)palladium dichloride (Aldrich, St. Louis, Mo., 0.152 g, 0.215 mmol), and 3-bromo-2-methoxy-5-nitropyridine (2.50 g, 10.73 mmol) in 50 mL dioxane and 20 mL water for 5 min. The reaction was sealed and heated to 80° C. for 1 h. The dark red reaction was cooled and partitioned between water and DCM. The aqueous layer was extracted with DCM 3 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo, to give a red solid, which was used without further purification. The solid was treated 10% palladium on carbon (50% water wet) (2.62 g, 2.464 mmol) and 75 mL MeOH and was fitted with hydrogen balloon and stirred rapidly for 3 h. The reaction was flushed with nitrogen, filtered through Celite® (diatomaceous earth), rinsing with 400 mL MeOH, and concentrated in vacuo to give 5-isopropyl-6-methoxypyridin-3-amine (1.81 g, 10.89 mmol, quantitative yield) as a brown oil. m/z (ESI, +ve ion) 167 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.51 (d, J=2.9 Hz, 1H), 6.94 (d, J=2.7 Hz, 1H), 3.90 (s, 3H), 3.13 (m, 1H), 1.14-1.22 (m, 6H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-(di-tert-butylphosphino)-N,N-dimethylbenzenamine)palladium dichloride
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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